4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
Description
The compound 4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a heterocyclic molecule featuring a thiazolo[4,5-d]pyridazin-4-one core. This bicyclic scaffold is substituted at position 7 with a furan-2-yl group, at position 2 with a methyl group, and at position 5 with an acetamido-linked benzamide moiety. The benzamide substituent may enhance solubility and hydrogen-bonding capacity, while the furan-2-yl group introduces aromaticity and steric bulk.
Properties
IUPAC Name |
4-[[2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S/c1-10-21-16-17(29-10)15(13-3-2-8-28-13)23-24(19(16)27)9-14(25)22-12-6-4-11(5-7-12)18(20)26/h2-8H,9H2,1H3,(H2,20,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZJZIGVNGOZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Variations
The thiazolo[4,5-d]pyridazin core distinguishes the target compound from analogs with related heterocycles:
- Pyrimido[4,5-d][1,3]oxazin: Compounds such as those in (e.g., 16c, 16d) feature a pyrimido-oxazin core, replacing the pyridazine ring with a pyrimidine and incorporating an oxygen atom.
- Thiazolo[4,5-d]pyrimidine : describes derivatives with a thiazolo-pyrimidine core, which lacks the adjacent nitrogen atoms of pyridazine. This difference could alter tautomerism and intermolecular interactions .
Substituent Effects at Position 7
- Furan-2-yl vs. Methyl : The target compound’s furan-2-yl group ( analog: 4-(2,7-dimethyl-4-oxo-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide) introduces a larger, more electron-rich aromatic system compared to a methyl group. This may enhance π-π interactions but reduce solubility due to increased hydrophobicity .
Benzamide vs. Sulfonamide and Other Linkers
- Benzamide (Target) vs. Benzenesulfonamide (): The benzamide group in the target compound offers hydrogen-bond donor/acceptor capacity via the amide linkage, whereas the sulfonamide in provides stronger acidity and hydrogen-bond acceptor sites. Sulfonamides generally exhibit higher solubility but may face metabolic instability .
Data Tables
Table 1: Structural and Analytical Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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